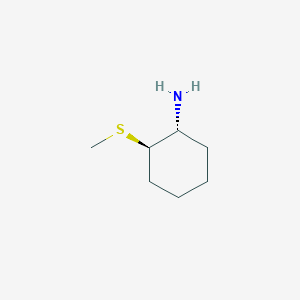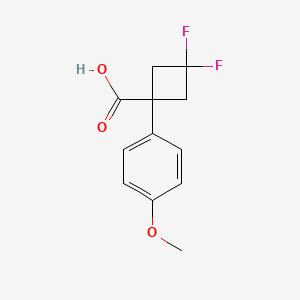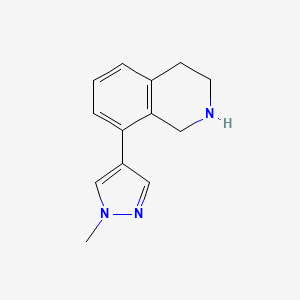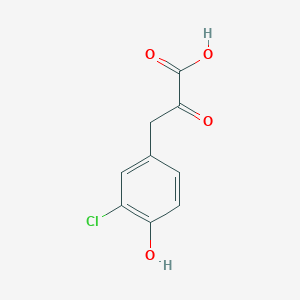![molecular formula C31H30BrNO6 B13533221 2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[45]decan-4-yl]oxy}acetic acid is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the fluorenylmethoxycarbonyl (Fmoc) group: This is typically done using Fmoc chloride in the presence of a base like triethylamine.
Final coupling with acetic acid: This step involves esterification or amidation reactions to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
Uniqueness
2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid stands out due to its spirocyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H30BrNO6 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
2-[[4-(3-bromophenyl)-8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H30BrNO6/c32-22-7-5-6-21(18-22)31(39-20-28(34)35)14-17-38-30(31)12-15-33(16-13-30)29(36)37-19-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-11,18,27H,12-17,19-20H2,(H,34,35) |
InChI Key |
IYGDWJSWFCGJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(CCO2)(C3=CC(=CC=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
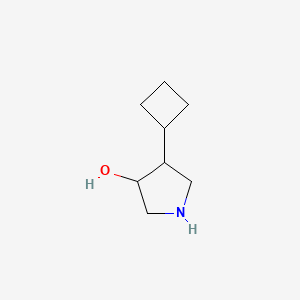
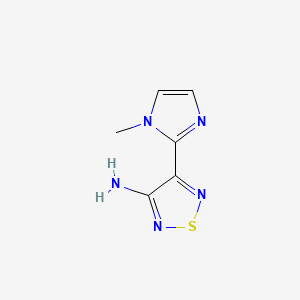
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
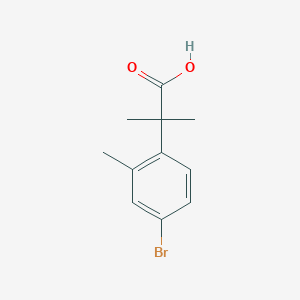

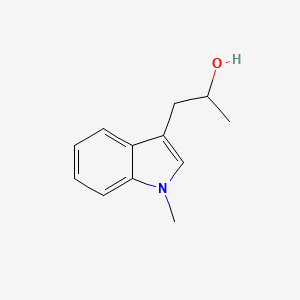

![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
